
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxyphenyl groups and a difluorophenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction, often using a catalyst such as ammonium acetate under reflux conditions.
Substitution Reactions: The methoxyphenyl groups are introduced through substitution reactions, typically involving the use of appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as chromatography may be employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially yielding partially or fully reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
科学研究应用
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
2-Phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the difluorophenyl group, which may result in different biological activities.
2-(3,5-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological properties.
2-(3,5-Difluorophenyl)-4,5-diphenyl-1H-imidazole: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness: The presence of both difluorophenyl and methoxyphenyl groups in 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
73445-53-1 |
|---|---|
分子式 |
C23H18F2N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18F2N2O2/c1-28-19-7-3-14(4-8-19)21-22(15-5-9-20(29-2)10-6-15)27-23(26-21)16-11-17(24)13-18(25)12-16/h3-13H,1-2H3,(H,26,27) |
InChI 键 |
KXZBAZNUAQLNDT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



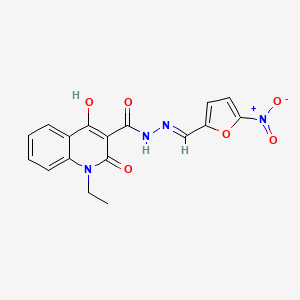
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
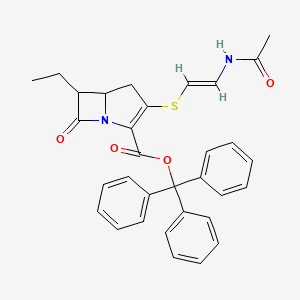


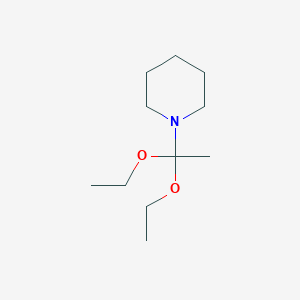

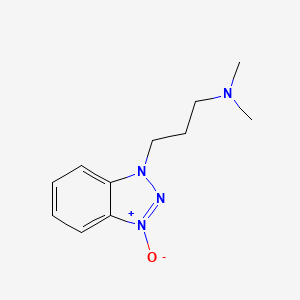
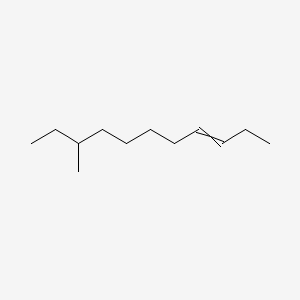
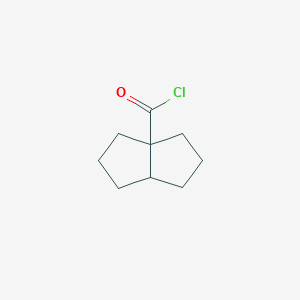

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
